molecular formula C15H24N2O2S B5673482 1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine

1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B5673482
M. Wt: 296.4 g/mol
InChI Key: FLXFUEZXFJGVIK-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This particular compound features an ethylbenzyl group and an ethylsulfonyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylbenzyl chloride and ethylsulfonyl chloride.

    Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution with 4-ethylbenzyl chloride to form 1-(4-ethylbenzyl)piperazine.

    Sulfonylation: The resulting 1-(4-ethylbenzyl)piperazine is then reacted with ethylsulfonyl chloride under basic conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of piperazine derivatives on various biological systems, including their interactions with receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylbenzyl and ethylsulfonyl groups may enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-benzylpiperazine: Lacks the ethylsulfonyl group, which may result in different biological activities.

    1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine: Features methyl groups instead of ethyl groups, which may affect its chemical and biological properties.

    1-(4-chlorobenzyl)-4-(chlorosulfonyl)piperazine: Contains chlorine atoms, which may alter its reactivity and interactions with biological targets.

The presence of the ethylbenzyl and ethylsulfonyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-14-5-7-15(8-6-14)13-16-9-11-17(12-10-16)20(18,19)4-2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFUEZXFJGVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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